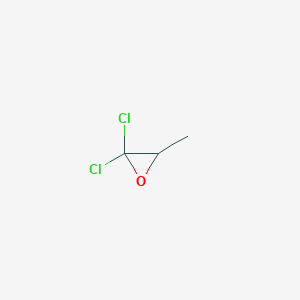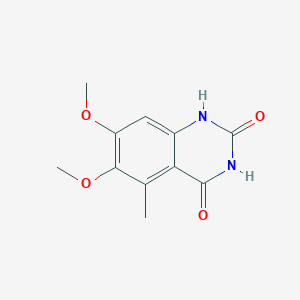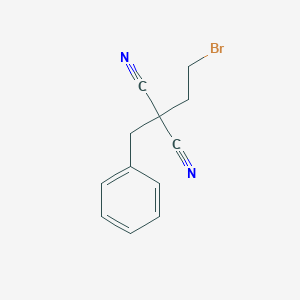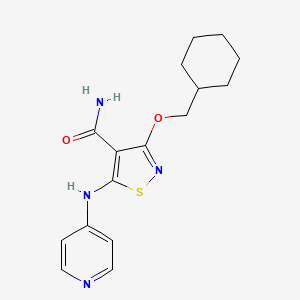
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- is a synthetic organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- typically involves the following steps:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclohexylmethoxy Group: This step involves the substitution of a hydrogen atom on the isothiazole ring with a cyclohexylmethoxy group, often using a suitable alkylating agent.
Attachment of the Pyridinylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Isothiazolecarboxamide, 3-(methoxy)-5-(4-pyridinylamino)-
- 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(3-pyridinylamino)-
- 4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-quinolinylamino)-
Uniqueness
4-Isothiazolecarboxamide, 3-(cyclohexylmethoxy)-5-(4-pyridinylamino)- is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the cyclohexylmethoxy group, in particular, may influence its solubility, stability, and interactions with other molecules.
Properties
CAS No. |
651305-38-3 |
|---|---|
Molecular Formula |
C16H20N4O2S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(cyclohexylmethoxy)-5-(pyridin-4-ylamino)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C16H20N4O2S/c17-14(21)13-15(22-10-11-4-2-1-3-5-11)20-23-16(13)19-12-6-8-18-9-7-12/h6-9,11H,1-5,10H2,(H2,17,21)(H,18,19) |
InChI Key |
FCKZFVDYZHHJFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)COC2=NSC(=C2C(=O)N)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


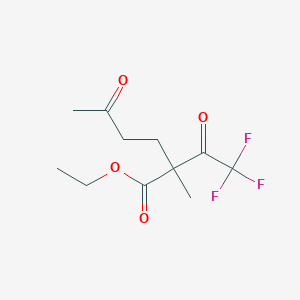
![7-Oxabicyclo[4.1.0]heptane-hydrogen chloride](/img/structure/B12611329.png)
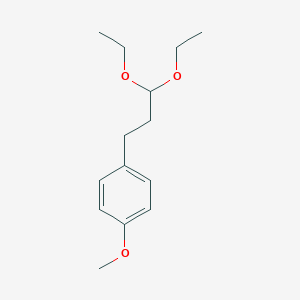

![2-Phenyl-3-{4-[(1E)-N-phenylethanimidoyl]phenyl}quinazolin-4(3H)-one](/img/structure/B12611345.png)
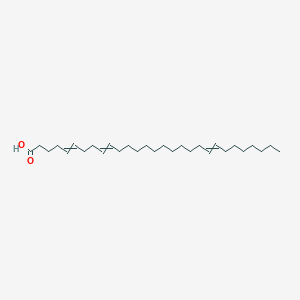
![3,3-Bis{[(3-phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12611349.png)
![2-([1,1'-Biphenyl]-4-yl)-N-[4-(piperazin-1-yl)butyl]acetamide](/img/structure/B12611355.png)
![5,5'-Bis[4-(undec-10-EN-1-YL)phenyl]-2,2'-bithiophene](/img/structure/B12611357.png)
![(4S)-2-Phenyl-4-[(phenylselanyl)methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12611372.png)
![Methyl 16-[(2-ethoxy-2-oxoethyl)amino]hexadecanoate](/img/structure/B12611373.png)
